(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-chlorophenyl group and a thiophen-2-yl group attached to the prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled reaction parameters ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or diketones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran, palladium on carbon in hydrogen atmosphere.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other chalcone derivatives.
Biology: Chalcones, including (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. They are investigated for their potential use in drug development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Chalcones are used in the development of dyes, pigments, and other industrial chemicals. The unique structural features of this compound make it valuable for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways. By affecting these pathways, it can exert anti-inflammatory, anticancer, and antimicrobial effects.
Comparison with Similar Compounds
(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives to highlight its uniqueness:
Similar Compounds: (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, (2E)-1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, (2E)-1-(3-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Uniqueness: The presence of the 3-chlorophenyl group and the thiophen-2-yl group in this compound imparts unique electronic and steric properties. These features can influence the compound’s reactivity, biological activity, and potential applications. Compared to other chalcones, this compound may exhibit distinct pharmacological profiles and industrial uses.
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNOVXSPXDMPW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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